Ethanone, 1-[2,2-bioxiran]-2-yl- (9CI)
Description
Ethanone, 1-[2,2-bioxiran]-2-yl- (9CI) (CAS: 159433-27-9, molecular formula: C₆H₈O₃) is a ketone derivative characterized by a bicyclic structure containing a dioxirane (bioxiran) ring system. Dioxiranes are three-membered cyclic peroxides known for their high reactivity, particularly in oxidation reactions.
Properties
CAS No. |
159433-27-9 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.127 |
IUPAC Name |
1-[2-(oxiran-2-yl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C6H8O3/c1-4(7)6(3-9-6)5-2-8-5/h5H,2-3H2,1H3 |
InChI Key |
LSRJXAGAFCGWNA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)C2CO2 |
Synonyms |
Ethanone, 1-[2,2-bioxiran]-2-yl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethanone, 1-(4,5-dihydro-3-hydroxy-2-furanyl)- (9CI) (CAS: 151391-59-2)
- Molecular Formula : C₆H₈O₃
- Structural Features : Contains a dihydrofuran ring substituted with a hydroxyl group and an acetyl group.
- Comparison: The hydroxyl group enhances hydrogen-bonding capacity, likely increasing water solubility compared to the bioxiran derivative. The dihydrofuran ring is less strained than the dioxirane ring, making this compound more stable but less reactive in oxidation reactions. Potential applications may overlap in pharmaceutical intermediates, but the hydroxyl group could favor use in antioxidant or anti-inflammatory agents .
2,5-Dimethoxyfuran (CAS: 34160-24-2)
- Molecular Formula : C₆H₈O₃
- Structural Features : A furan ring with two methoxy substituents.
- Comparison :
- The methoxy groups donate electron density to the ring, stabilizing the structure and reducing reactivity compared to the electrophilic dioxirane system.
- Applications differ significantly; 2,5-Dimethoxyfuran is used in flavoring agents and organic synthesis, whereas the bioxiran derivative’s reactivity may suit specialized oxidation processes .
2-Acetylfuran (Ethanone, 1-(2-Furanyl)-) (CAS: 1192-62-7)
- Molecular Formula : C₆H₆O₂
- Structural Features : A simple furan ring with an acetyl substituent.
- Comparison :
1-(2,2-Dichlorocyclopropyl)ethanone (CAS: 61971-73-1)
- Molecular Formula : C₅H₆Cl₂O
- Structural Features : A cyclopropane ring substituted with two chlorine atoms and an acetyl group.
- Comparison: The cyclopropane ring introduces strain but lacks the peroxide functionality of dioxirane. Safety data indicate moderate toxicity (oral LD₅₀ in rats: 3100 mg/kg), suggesting stricter handling requirements compared to the bioxiran compound .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Reactivity/Stability | Potential Applications |
|---|---|---|---|---|---|
| Ethanone, 1-[2,2-bioxiran]-2-yl- | 159433-27-9 | C₆H₈O₃ | Dioxirane ring, ketone | High (oxidation reactions) | Organic synthesis, oxidants |
| 1-(4,5-Dihydro-3-hydroxy-2-furanyl)ethanone | 151391-59-2 | C₆H₈O₃ | Dihydrofuran, hydroxyl, ketone | Moderate (hydrogen bonding) | Pharmaceuticals, antioxidants |
| 2,5-Dimethoxyfuran | 34160-24-2 | C₆H₈O₃ | Furan, methoxy groups | Low (electron-donating groups) | Flavors, organic intermediates |
| 2-Acetylfuran | 1192-62-7 | C₆H₆O₂ | Furan, ketone | Low | Flavoring agents, synthesis |
| 1-(2,2-Dichlorocyclopropyl)ethanone | 61971-73-1 | C₅H₆Cl₂O | Cyclopropane, chlorine, ketone | Moderate (chlorine-induced) | Agrochemicals, intermediates |
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